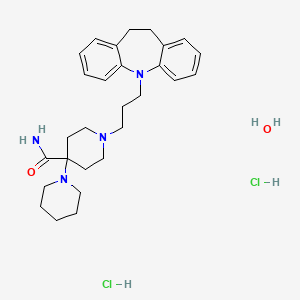![molecular formula C24H31N3O4S B1198847 N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Pharmacological Activity
Research on closely related compounds has focused on their synthesis and potential pharmacological activities. For instance, Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, aiming to explore their pharmacological interest. These efforts highlight the ongoing interest in developing compounds with therapeutic potentials, such as the mentioned compound, for various medical applications (Bijev, Prodanova, & Nankov, 2003).
Structural and Conformational Studies
Conformational and structural studies of similar compounds have been carried out to understand their molecular frameworks better, which is crucial for their potential pharmacological applications. For example, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent. Such studies are fundamental in designing and developing new drugs by providing insights into the molecule's interaction mechanisms at the atomic level (Banerjee et al., 2002).
Impurity Identification in Pharmaceutical Compounds
Research also extends into the pharmaceutical quality control domain, as seen in the work by Kancherla et al. (2018), who identified, isolated, and synthesized novel impurities in Repaglinide, a diabetes drug. Such studies underscore the importance of understanding and controlling the synthesis and composition of complex pharmaceutical compounds to ensure their safety and efficacy (Kancherla et al., 2018).
Anti-angiogenic and DNA Cleavage Studies
Novel compounds including similar structural motifs have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant potential as anticancer agents by blocking blood vessel formation and exhibiting DNA cleavage activities. This research indicates the broader applicability of such compounds in developing new cancer therapies (Kambappa et al., 2017).
Eigenschaften
Produktname |
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C24H31N3O4S |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-2-31-23-8-4-3-7-22(23)25-24(28)19-13-17-26(18-14-19)20-9-11-21(12-10-20)32(29,30)27-15-5-6-16-27/h3-4,7-12,19H,2,5-6,13-18H2,1H3,(H,25,28) |
InChI-Schlüssel |
VUUGZXQBIDNYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)






